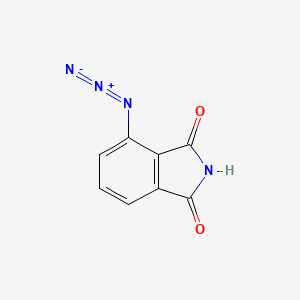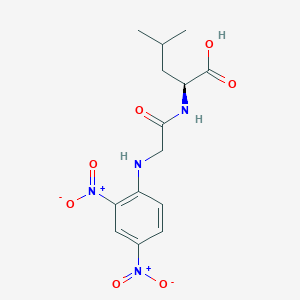
N-(2,4-Dinitrophenyl)glycyl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitrophenyl)glycyl-L-leucine typically involves the reaction of L-leucine with 2,4-dinitrophenylhydrazine under specific conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, at a controlled temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dinitrophenyl)glycyl-L-leucine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The dinitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can lead to the formation of amine derivatives .
Applications De Recherche Scientifique
N-(2,4-Dinitrophenyl)glycyl-L-leucine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-(2,4-Dinitrophenyl)glycyl-L-leucine involves its interaction with specific molecular targets and pathways. The dinitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound . The glycyl-L-leucine moiety can interact with enzymes and proteins, affecting their activity and function . These interactions can lead to various biochemical effects, depending on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-Dinitrophenyl)-L-valine: Similar in structure but with a valine moiety instead of leucine.
N-(2,4-Dinitrophenyl)-L-isoleucine: Contains an isoleucine moiety.
N-(2,4-Dinitrophenyl)-L-phenylalanine: Contains a phenylalanine moiety.
Uniqueness
N-(2,4-Dinitrophenyl)glycyl-L-leucine is unique due to its specific combination of the dinitrophenyl group and the glycyl-L-leucine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Propriétés
Numéro CAS |
675587-89-0 |
|---|---|
Formule moléculaire |
C14H18N4O7 |
Poids moléculaire |
354.32 g/mol |
Nom IUPAC |
(2S)-2-[[2-(2,4-dinitroanilino)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H18N4O7/c1-8(2)5-11(14(20)21)16-13(19)7-15-10-4-3-9(17(22)23)6-12(10)18(24)25/h3-4,6,8,11,15H,5,7H2,1-2H3,(H,16,19)(H,20,21)/t11-/m0/s1 |
Clé InChI |
DHNUSMRZKXMGDT-NSHDSACASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


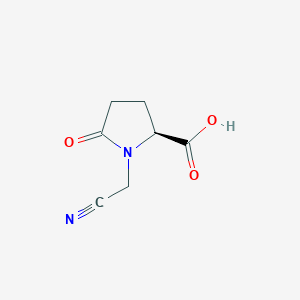

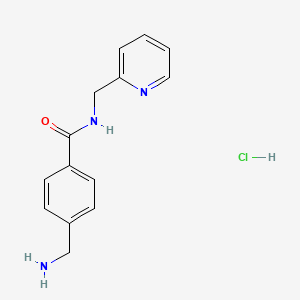
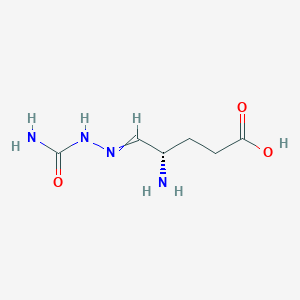
![2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-](/img/structure/B12518589.png)
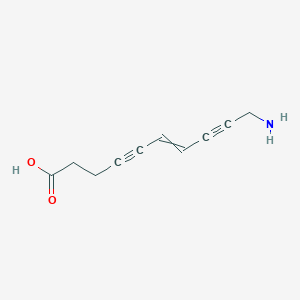
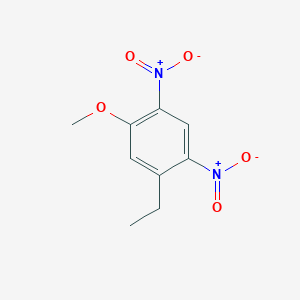
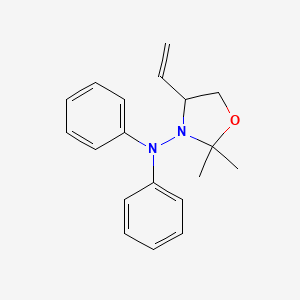
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
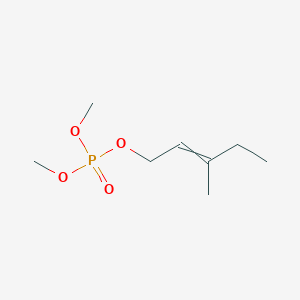
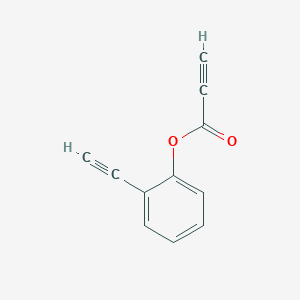
![N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea](/img/structure/B12518633.png)
![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
